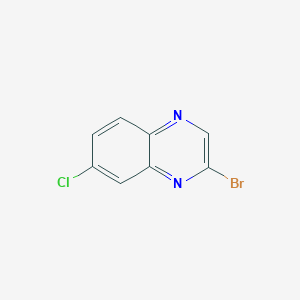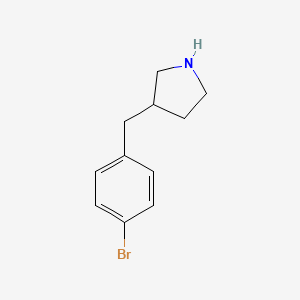![molecular formula C8H8BrNO4S B1507462 Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- CAS No. 651780-41-5](/img/structure/B1507462.png)
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-
Vue d'ensemble
Description
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-: is a complex organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and a methylsulfonylmethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating benzene to introduce the bromine atom at the 4-position.
Nitration: Subsequent nitration introduces the nitro group at the 2-position.
Methylsulfonylation: Finally, the methylsulfonylmethyl group is introduced through a sulfonylation reaction.
Industrial Production Methods: Industrial production typically involves optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvent) is crucial to ensure the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Using nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: This compound is used in organic synthesis as an intermediate for the production of more complex molecules. Biology: It can be employed in biochemical studies to understand the effects of nitro-containing compounds on biological systems. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzene, 4-bromo-1-(methylsulfonyl)-
Benzene, 2-nitro-1-(methylsulfonyl)-
Benzene, 4-bromo-2-nitro-
Uniqueness: The presence of both a bromine atom and a nitro group on the benzene ring, along with the methylsulfonylmethyl group, makes this compound unique compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
4-bromo-1-(methylsulfonylmethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXYYBSWZBAOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729610 | |
| Record name | 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-41-5 | |
| Record name | 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)

![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)


![4-Hydroxy-6-methyl-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B1507401.png)




![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1507418.png)

![2-((diMethylaMino)Methyl)-3-(3-Methoxy-5-Methylphenyl)bicyclo[3.2.1]octan-3-ol](/img/structure/B1507424.png)
